Isopropyl 4-methylbenzenesulfonate CAS 2307-69-9 properties
Isopropyl 4-methylbenzenesulfonate CAS 2307-69-9 properties
An In-Depth Technical Guide to Isopropyl 4-methylbenzenesulfonate (CAS 2307-69-9)
Introduction
Isopropyl 4-methylbenzenesulfonate, commonly known as isopropyl tosylate, is a sulfonic acid ester with the CAS number 2307-69-9.[1][2][3] It is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the isopropyl group into various molecules.[4] Its utility stems from the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.[1] For professionals in drug development and pharmaceutical sciences, isopropyl tosylate is of particular interest not only as a synthetic intermediate but also as a potential genotoxic impurity (PGI). Its classification as a sulfonate ester places it in a cohort of compounds that require careful monitoring and control in active pharmaceutical ingredients (APIs).[5] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the critical considerations regarding its genotoxicity and analytical detection.
Physicochemical Properties
Isopropyl 4-methylbenzenesulfonate is typically a colorless to pale yellow oil or semi-solid at room temperature.[1][6] It is characterized by a molecular formula of C10H14O3S and a molecular weight of approximately 214.28 g/mol .[7][8][9] The compound is soluble in common organic solvents like dichloromethane and ether but has limited solubility in water.[1]
Chemical Structure
The molecular structure consists of an isopropyl group linked to the sulfur atom of a tosylate (4-methylbenzenesulfonate) group.
Caption: Chemical structure of Isopropyl 4-methylbenzenesulfonate.
Data Summary Table
The following table summarizes the key quantitative properties of Isopropyl 4-methylbenzenesulfonate.
| Property | Value | Reference(s) |
| CAS Number | 2307-69-9 | [1][2][7] |
| Molecular Formula | C10H14O3S | [2][7][8][9] |
| Molecular Weight | 214.28 g/mol | [2][6][7][8] |
| IUPAC Name | propan-2-yl 4-methylbenzenesulfonate | [8] |
| Physical Form | Semi-Solid / Oil / Colorless Liquid | [1][6] |
| Melting Point | ~20 °C | [6][10] |
| Boiling Point | 107-109 °C @ 0.4 Torr | [6] |
| Density | ~1.142 g/mL at 25 °C | [6][10] |
| Flash Point | >110 °C | [10] |
| SMILES | CC(C)OS(=O)(=O)c1ccc(C)cc1 | [7] |
| InChI Key | SDQCGKJCBWXRMK-UHFFFAOYSA-N | [11] |
Synthesis and Reaction Mechanisms
The most common method for synthesizing isopropyl tosylate is through the esterification of p-toluenesulfonyl chloride (TsCl) with isopropanol. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
Causality of Experimental Choices:
-
Base (Pyridine): Pyridine acts as a nucleophilic catalyst and an acid scavenger. It first reacts with the highly electrophilic TsCl to form a tosylpyridinium salt, which is even more reactive towards the alcohol. It then neutralizes the HCl generated, driving the reaction to completion according to Le Châtelier's principle.
-
Solvent (Dichloromethane): A non-protic solvent like DCM is chosen to dissolve the reactants without participating in the reaction.
-
Temperature (0 °C to RT): The initial stage of the reaction is often cooled to control the exothermic reaction between TsCl and pyridine. Allowing the reaction to proceed to room temperature ensures it reaches completion.
Caption: General workflow for the synthesis of Isopropyl 4-methylbenzenesulfonate.
Representative Synthesis Protocol
This protocol is a self-validating system where each step is designed to remove specific impurities, leading to a pure final product.
-
Reaction Setup: To a solution of isopropanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM), add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.[6]
Applications in Drug Development and Organic Synthesis
The primary application of isopropyl tosylate is as an isopropylating agent .[4] The tosylate moiety is an exceptional leaving group, making the ester highly susceptible to nucleophilic attack at the isopropyl carbon. This reactivity is harnessed in the synthesis of a wide range of molecules, including APIs.
-
O-Alkylation: Formation of isopropyl ethers from alcohols.
-
N-Alkylation: Synthesis of secondary or tertiary amines from primary or secondary amines.
-
C-Alkylation: Creation of new carbon-carbon bonds with soft carbon nucleophiles like enolates.
It has been identified as an intermediate in the synthesis of the anticancer drug sorafenib.[1] It is also used in proteomics research.[2]
Genotoxicity: A Critical Concern
For drug development professionals, the most significant property of isopropyl tosylate is its potential genotoxicity. As a sulfonic acid ester, it is classified as an alkylating agent.[6] Such compounds can react with nucleophilic centers in biological macromolecules, including DNA.
Mechanism of Genotoxicity: The genotoxic potential arises from the ability of the molecule to transfer its isopropyl group to the DNA bases.[1] This alkylation can occur at several sites, with the N7 and O6 positions of guanine being particularly susceptible. Alkylation at the O6 position is highly mutagenic as it can lead to mispairing during DNA replication (O6-alkylguanine pairing with thymine instead of cytosine), resulting in G:C to A:T transition mutations.
Caption: Mechanism of DNA alkylation by Isopropyl 4-methylbenzenesulfonate.
Due to this risk, regulatory agencies require that the levels of such potentially genotoxic impurities in APIs be strictly controlled to a Threshold of Toxicological Concern (TTC). This necessitates the development of highly sensitive analytical methods to detect and quantify trace amounts of isopropyl tosylate.
Analytical Methodologies
The detection of isopropyl tosylate at trace levels, as required for PGI control, typically employs chromatographic techniques coupled with mass spectrometry.[1] Gas chromatography (GC) is often preferred due to the compound's volatility.
Representative GC-MS Protocol
-
Standard Preparation: Prepare a stock solution of isopropyl tosylate in a suitable solvent (e.g., dichloromethane or acetonitrile). Perform serial dilutions to create calibration standards at concentrations relevant to the required detection limit (e.g., 1-10 ppm relative to the API).
-
Sample Preparation: Dissolve a precisely weighed amount of the API sample in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
GC-MS Instrumentation:
-
Column: Use a low-bleed, mid-polarity column (e.g., DB-5ms or equivalent).
-
Injection: Use a splitless injection mode to maximize sensitivity.
-
Oven Program: Develop a temperature gradient that effectively separates isopropyl tosylate from the solvent front and other matrix components. (e.g., start at 50°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 5 min).
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions of isopropyl tosylate (e.g., m/z 214, 172, 155, 91).
-
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of isopropyl tosylate in the sample by comparing its peak area to the curve.
Safety and Handling
Isopropyl 4-methylbenzenesulfonate is an irritant.[6][10] It is known to cause skin and eye irritation, and may cause respiratory irritation.[4][8]
-
Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere, typically at refrigerator temperatures (2-8°C).[4][6]
Conclusion
Isopropyl 4-methylbenzenesulfonate is a valuable synthetic tool whose utility is tempered by its potential genotoxicity. For researchers in organic synthesis, it remains an effective reagent for isopropylation. For professionals in the pharmaceutical industry, it represents a critical process impurity that must be understood and rigorously controlled. A thorough knowledge of its properties, synthesis, reactivity, and analytical detection is therefore essential for ensuring the safety and quality of drug products.
References
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- ResearchGate. (2021). Evaluation of the in vivo mutagenicity of isopropyl methanesulfonate in acute and 28-day studies.
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